2,4-Dibromo-6-nitrophenol
Overview
Description
5-Methyl-2-furanmethanol: is an organic compound with the molecular formula C6H8O2 . It is also known by other names such as 5-methylfurfuryl alcohol and (5-methylfur-2-yl)-methanol . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by a furan ring substituted with a methyl group and a hydroxymethyl group.
Mechanism of Action
Target of Action
Similar compounds such as 2,6-dibromo-4-nitrophenol (2,6-dbnp) and 2-chloro-4-nitrophenol (2c4np) have been studied, and a fadh2-dependent monooxygenase, hnpa, has been identified as a key enzyme in their degradation . This enzyme could potentially be a target for 2,4-Dibromo-6-nitrophenol as well.
Mode of Action
Based on the degradation pathway of similar compounds, it can be hypothesized that this compound may interact with its targets, such as the enzyme hnpa, leading to its degradation .
Biochemical Pathways
Studies on similar compounds suggest that they are degraded via specific pathways involving enzymes like hnpa . The degradation of these compounds can lead to downstream effects, potentially influencing other biochemical pathways.
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and interactions with biological molecules .
Result of Action
It is known that similar compounds can have cytotoxic and genotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds, such as 2,4-Dibromo-6-nitrophenol, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
Nitroaromatic compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of nitroaromatic compounds can vary with dosage .
Metabolic Pathways
Nitroaromatic compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Nitroaromatic compounds can interact with various transporters and binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
Nitroaromatic compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-furanmethanol can be synthesized through various methods. One common method involves the reaction of 5-methyl-2-furanone with a reducing agent such as sodium borohydride or lithium aluminum hydride . Another method involves the hydrogenation of 5-methylfurfural using a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of 5-methyl-2-furanmethanol typically involves the catalytic hydrogenation of 5-methylfurfural . This process is carried out under high pressure and temperature conditions in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-furanmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid.
Reduction: It can be reduced to form 5-methyl-2-furfurylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: 5-Methyl-2-furancarboxylic acid.
Reduction: 5-Methyl-2-furfurylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-furanmethanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of flavors and fragrances due to its pleasant aroma.
Comparison with Similar Compounds
Furfuryl alcohol: Similar structure but lacks the methyl group.
5-Methylfurfural: Similar structure but contains an aldehyde group instead of a hydroxymethyl group.
2-Furanmethanol: Similar structure but lacks the methyl group.
Uniqueness: 5-Methyl-2-furanmethanol is unique due to the presence of both a methyl group and a hydroxymethyl group on the furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2,4-dibromo-6-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIXUZNHFXUIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166710 | |
Record name | NSC 523891 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-09-2 | |
Record name | 2,4-Dibromo-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15969-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15969-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 523891 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIBROMO-6-NITROPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DIBROMO-2-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26JN516TAT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the purpose of the study described in the research paper?
A1: The study aimed to determine the dissociation constants (acidity constants) of various substituted nitrophenols in an aqueous solution at 25°C []. This information is valuable for understanding the chemical behavior of these compounds in solution.
Q2: How was 2,4-Dibromo-6-nitrophenol purified in this study?
A2: The researchers purified this compound using a two-step recrystallization process. First, it was recrystallized from a benzene-cyclohexane mixture, and then it was further purified by recrystallization from 95% ethanol [].
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